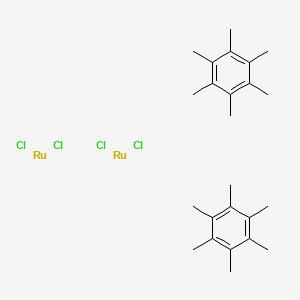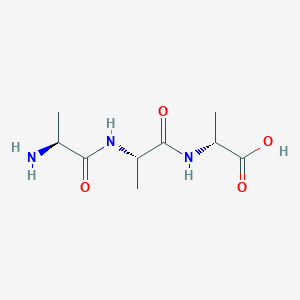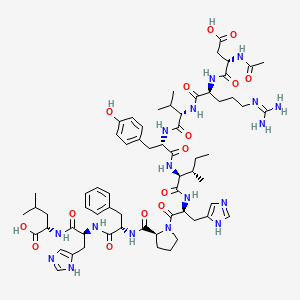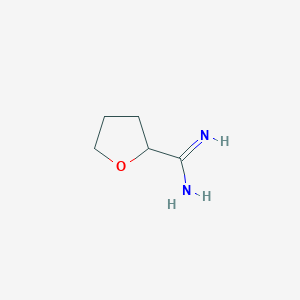
Tetrahydrofuran-2-Carboximidamide
Übersicht
Beschreibung
Tetrahydrofuran-2-Carboximidamide is an organic compound with the molecular formula C5H10N2O . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of Tetrahydrofuran-2-Carboximidamide involves several steps. One method includes the use of nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . Another approach involves the reduction of hemiacetals to synthesize lignan natural products .Molecular Structure Analysis
The molecular structure of Tetrahydrofuran-2-Carboximidamide can be analyzed using various techniques. For instance, the BindingDB database provides information about its affinity data and IC50 value . More detailed structural analysis can be obtained from resources like ChemicalBook .Physical And Chemical Properties Analysis
Tetrahydrofuran-2-Carboximidamide has a molecular weight of 114.15 . It is stored in a tightly closed container in a cool and dry place . More detailed physical and chemical properties can be found in resources like Sigma-Aldrich and ChemicalBook .Wissenschaftliche Forschungsanwendungen
Total Synthesis
Tetrahydrofurans (THFs) play a crucial role in total synthesis, contributing to the construction of complex molecules. Researchers have explored various synthetic routes to access THFs, including those involving THF-2-Carboximidamide. By forming carbon-oxygen bonds, THF-2-Carboximidamide can be incorporated into target molecules, enabling the creation of intricate structures with potential biological activity .
Epoxide Opening
THF-2-Carboximidamide can participate in epoxide-opening reactions. Epoxides are three-membered cyclic ethers with a strained oxygen bridge. By reacting with nucleophiles, such as THF-2-Carboximidamide, epoxides undergo ring-opening reactions, leading to the formation of functionalized THFs. These intermediates can then be further elaborated in synthetic pathways .
Haloetherifications and Halogen Substitutions
Haloetherification reactions involve the addition of halogens (e.g., chlorine, bromine) to unsaturated bonds within THFs. THF-2-Carboximidamide can serve as a nucleophile in these processes, leading to the formation of halogenated THFs. These halogenated derivatives find applications in medicinal chemistry and natural product synthesis .
Allylic and Propargylic Alkylations
THF-2-Carboximidamide can act as a nucleophile in allylic and propargylic alkylations. These reactions involve the substitution of allylic or propargylic leaving groups with THF-2-Carboximidamide, resulting in the introduction of the THF moiety. The resulting compounds may exhibit interesting biological properties or serve as building blocks for more complex molecules .
Other Nucleophilic Substitutions
Beyond the specific reactions mentioned earlier, THF-2-Carboximidamide can participate in various nucleophilic substitutions. Researchers explore its reactivity with different electrophiles, aiming to create diverse THF-containing molecules. These derivatives may find applications in drug discovery, materials science, or catalysis .
Bioactivity and Medicinal Chemistry
While specific studies on THF-2-Carboximidamide’s bioactivity are limited, its structural resemblance to natural products containing THF rings suggests potential pharmacological relevance. Researchers may investigate its interactions with biological targets, exploring its potential as a lead compound for drug development .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tetrahydrofuran-2-Carboximidamide is a complex compound with a unique mechanism of action. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects that can impact cellular function and overall organism health .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, influencing cell function and contributing to their overall effects .
Action Environment
The action of Tetrahydrofuran-2-Carboximidamide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or substances . These factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
oxolane-2-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAFMLDGDMRISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655095 | |
| Record name | Oxolane-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofuran-2-Carboximidamide | |
CAS RN |
688000-41-1 | |
| Record name | Oxolane-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





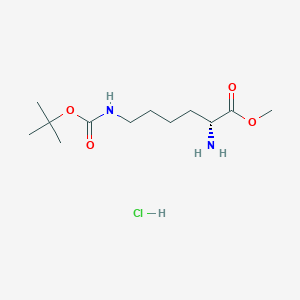
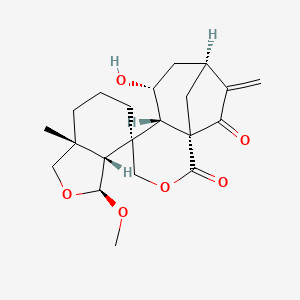
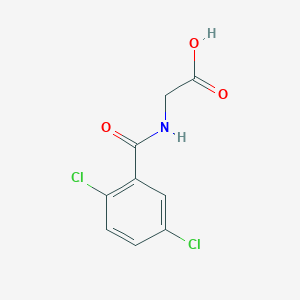

![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)



